Cas no 1173897-85-2 (3-(bromomethyl)-6-(trifluoromethyl)-Pyridazine)
3-(bromomethyl)-6-(trifluoromethyl)-Pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(bromomethyl)-6-(trifluoromethyl)-Pyridazine
- 3-(bromomethyl)-6-(trifluoromethyl)pyridazine
- 1173897-85-2
- MFCD20924964
- SCHEMBL335563
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- MDL: MFCD20924964
- Inchi: 1S/C6H4BrF3N2/c7-3-4-1-2-5(12-11-4)6(8,9)10/h1-2H,3H2
- InChI Key: QLCCYYUDSRQRFK-UHFFFAOYSA-N
- SMILES: BrCC1=CC=C(C(F)(F)F)N=N1
Computed Properties
- Exact Mass: 239.95100g/mol
- Monoisotopic Mass: 239.95100g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 25.8Ų
3-(bromomethyl)-6-(trifluoromethyl)-Pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB542785-50 mg |
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine; . |
1173897-85-2 | 50mg |
€1,232.70 | 2023-04-14 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | PG00009-1g |
3-(bromomethyl)-6-(trifluoromethyl)pyridazine |
1173897-85-2 | 95% | 1g |
$3743 | 2023-09-07 | |
| Chemenu | CM362886-1g |
3-(bromomethyl)-6-(trifluoromethyl)pyridazine |
1173897-85-2 | 95%+ | 1g |
$843 | 2023-03-07 | |
| Alichem | A029199623-1g |
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine |
1173897-85-2 | 95% | 1g |
$1040.00 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1234316-50mg |
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine |
1173897-85-2 | 95% | 50mg |
$870 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1234316-250mg |
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine |
1173897-85-2 | 95% | 250mg |
$2465 | 2024-06-05 | |
| abcr | AB542785-50mg |
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine; . |
1173897-85-2 | 50mg |
€837.90 | 2024-08-02 | ||
| eNovation Chemicals LLC | Y1234316-50mg |
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine |
1173897-85-2 | 95% | 50mg |
$370 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1234316-250mg |
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine |
1173897-85-2 | 95% | 250mg |
$875 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1234316-1g |
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine |
1173897-85-2 | 95% | 1g |
$2610 | 2025-02-28 |
3-(bromomethyl)-6-(trifluoromethyl)-Pyridazine Suppliers
3-(bromomethyl)-6-(trifluoromethyl)-Pyridazine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-(bromomethyl)-6-(trifluoromethyl)-Pyridazine
3-(Bromomethyl)-6-(Trifluoromethyl)-Pyridazine: A Comprehensive Overview
The compound with CAS No. 1173897-85-2, known as 3-(bromomethyl)-6-(trifluoromethyl)-pyridazine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a pyridazine ring with a bromomethyl group at the 3-position and a trifluoromethyl group at the 6-position. These substituents impart distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.
Pyridazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, serves as the core structure of this compound. The substitution pattern of 3-(bromomethyl)-6-(trifluoromethyl)-pyridazine is particularly interesting. The bromomethyl group (-CH2Br) at position 3 introduces both electron-withdrawing and electron-donating effects depending on the context, while the trifluoromethyl group (-CF3) at position 6 is a strong electron-withdrawing group due to its electronegative fluorine atoms. This combination creates a molecule with a highly polarizable structure, which is advantageous for applications in electronics and optoelectronics.
Recent studies have highlighted the potential of 3-(bromomethyl)-6-(trifluoromethyl)-pyridazine in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing functional polymers and low-dimensional materials. The bromine atom in the bromomethyl group can act as a reactive site for further chemical modifications, enabling the synthesis of derivatives with tailored properties. This versatility makes it an attractive candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs).
In terms of synthesis, 3-(bromomethyl)-6-(trifluoromethyl)-pyridazine can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of pyridazine derivatives with alkyl halides or fluorinated reagents under specific conditions. The choice of synthetic method depends on the desired regioselectivity and yield, as well as the availability of starting materials.
The electronic properties of 3-(bromomethyl)-6-(trifluoromethyl)-pyridazine have been extensively studied using computational methods such as density functional theory (DFT). These studies reveal that the molecule exhibits a significant degree of conjugation due to its aromatic ring system, which enhances its ability to absorb light and transport charge carriers. This makes it suitable for applications in photovoltaic devices and sensors.
Moreover, 3-(bromomethyl)-6-(trifluoromethyl)-pyridazine has shown promise in catalysis. Its ability to coordinate with metal ions or act as a ligand in metal complexes has been exploited in catalytic reactions involving C-H activation and cross-coupling processes. The presence of electron-withdrawing groups enhances the Lewis acidity of certain positions on the pyridazine ring, facilitating interactions with metal centers.
In conclusion, 3-(bromomethyl)-6-(trifluoromethyl)-pyridazine is a versatile compound with a rich structural diversity that opens up opportunities across multiple disciplines. Its unique combination of substituents endows it with exceptional electronic properties, making it an invaluable tool for researchers in organic chemistry, materials science, and beyond.
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